![molecular formula C7H14O3 B14140182 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol CAS No. 89038-66-4](/img/structure/B14140182.png)
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of an epoxide with an alcohol. One common method is the reaction of 2-methyl-3-hydroxypropan-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Applications De Recherche Scientifique
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of epoxy resins and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol exerts its effects is primarily through its reactive epoxide group. The epoxide ring can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and biological systems to modify molecules and study reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(oxiran-2-yl)methoxy]propanoate
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 3-[(4-((4-Fluoro-4-methyl-[1,1-biphenyl]-2-yl)methoxy)phenyl)-propanoic acid
Uniqueness
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is unique due to its combination of an epoxide and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one reactive group .
Propriétés
Numéro CAS |
89038-66-4 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-methyl-3-(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2-8)3-9-4-7-5-10-7/h6-8H,2-5H2,1H3 |
Clé InChI |
UEOODQANEOVMSN-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)COCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
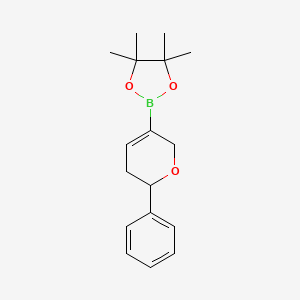
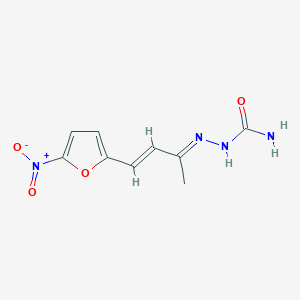
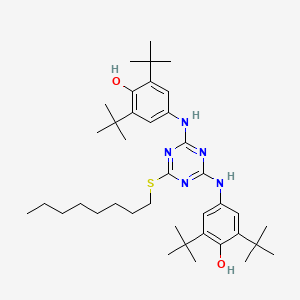

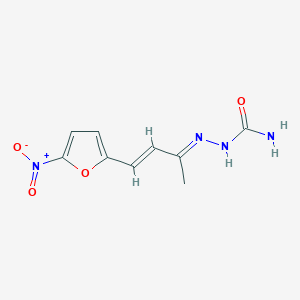
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
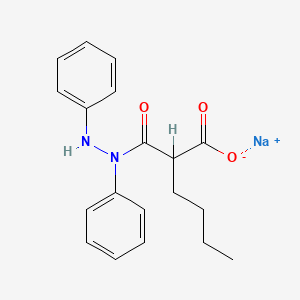
![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
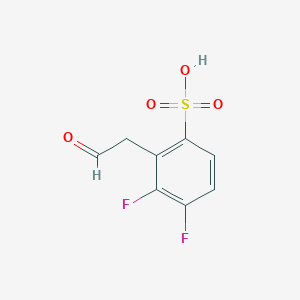
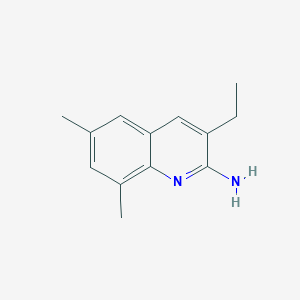
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
